(2-[4-(Pyridin-3-ylsulfonyl)piperazin-1-YL]ethyl)amine
Description
Properties
IUPAC Name |
2-(4-pyridin-3-ylsulfonylpiperazin-1-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O2S/c12-3-5-14-6-8-15(9-7-14)18(16,17)11-2-1-4-13-10-11/h1-2,4,10H,3,5-9,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQCLDHMTYCJMDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCN)S(=O)(=O)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of (2-[4-(Pyridin-3-ylsulfonyl)piperazin-1-YL]ethyl)amine typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through cyclization reactions involving appropriate diamines and dihalides.
Sulfonylation: The piperazine ring is then sulfonylated using pyridine sulfonyl chloride under basic conditions to introduce the pyridine sulfonyl group.
Alkylation: The final step involves the alkylation of the sulfonylated piperazine with ethylamine to form the desired compound.
Chemical Reactions Analysis
(2-[4-(Pyridin-3-ylsulfonyl)piperazin-1-YL]ethyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield amines or other reduced products.
Scientific Research Applications
Biological Activities
Research indicates that compounds similar to (2-[4-(Pyridin-3-ylsulfonyl)piperazin-1-YL]ethyl)amine exhibit significant biological activities:
- Anti-inflammatory Effects : The sulfonamide derivatives are noted for their ability to inhibit enzymes involved in inflammatory pathways.
- Neuroprotective Properties : The compound may modulate receptor activity critical in neurodegenerative diseases.
Medicinal Chemistry
The compound is being explored as a lead candidate in drug development for:
- Neurological Disorders : Its structural features suggest it could modulate neurotransmitter receptors, potentially leading to treatments for conditions like depression or anxiety.
- Inflammatory Diseases : Its ability to inhibit specific enzymes makes it a candidate for therapies targeting chronic inflammatory conditions.
Computational Studies
Recent studies have utilized computational methods such as molecular docking and quantitative structure-activity relationship (QSAR) analyses to predict the binding affinity of (2-[4-(Pyridin-3-ylsulfonyl)piperazin-1-YL]ethyl)amine to various biological targets. These studies indicate that the compound may selectively bind to certain receptors or enzymes, enhancing its therapeutic potential.
Mechanism of Action
The mechanism of action of (2-[4-(Pyridin-3-ylsulfonyl)piperazin-1-YL]ethyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine sulfonyl group can enhance the binding affinity of the compound to its target, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Key Differences
The compound belongs to a broader class of N-substituted piperazine-ethylamine derivatives . Below is a comparative analysis with structurally similar compounds:
Structure-Activity Relationship (SAR) Highlights
Sulfonyl Group Impact: The pyridin-3-ylsulfonyl group in the target compound may enhance solubility and receptor affinity compared to non-sulfonylated analogs (e.g., simple phenyl-piperazines) due to its electron-withdrawing properties . Substitution with a 4-methoxyphenylsulfonyl group (as in ) increases molecular weight but may reduce CNS penetration due to higher polarity .
Ethylamine Side Chain :
- The ethylamine moiety is critical for interactions with amine-binding pockets in enzymes/receptors. For example, in AChE inhibitors (e.g., compound 5d ), this chain facilitates binding to the catalytic anionic site (CAS) .
Heterocyclic Modifications: Replacement of the pyridine ring with a tetrahydroacridine (e.g., compound in ) introduces planar aromaticity, enhancing AChE inhibition via dual CAS and peripheral anionic site (PAS) binding . Triazine-quinoline hybrids (e.g., compound 5d) demonstrate improved selectivity for AChE over BuChE, attributed to steric and electronic compatibility with the enzyme’s gorge .
Substituent Effects on Potency: Halogenated aryl groups (e.g., 4-bromophenyl in ) enhance lipophilicity and binding affinity to hydrophobic enzyme pockets, as seen in AChE inhibitors . Bulkier substituents (e.g., dibutylamino-triazine in compound 5d) may reduce off-target interactions, improving selectivity .
Physicochemical and Pharmacokinetic Properties
| Parameter | Target Compound | 2-{[4-(4-Methoxyphenyl)piperazin-1-yl]sulfonyl}ethan-1-amine | Compound 5d (Triazine-Quinoline) |
|---|---|---|---|
| Molecular Weight | 283.35 | 313.40 | ~600 |
| cLogP | ~1.5 (estimated) | ~2.0 (estimated) | ~4.5 (reported) |
| Hydrogen Bond Acceptors | 5 | 6 | 8 |
| Solubility | Moderate (sulfonyl) | Low (methoxy increases lipophilicity) | Poor (bulky triazine) |
Biological Activity
(2-[4-(Pyridin-3-ylsulfonyl)piperazin-1-YL]ethyl)amine is a complex organic compound notable for its potential therapeutic applications, particularly in the fields of medicinal chemistry and pharmacology. This compound features a piperazine ring, which is substituted with a pyridine sulfonyl group and an ethylamine chain, suggesting interactions with various biological systems. Understanding its biological activity is crucial for its development as a pharmaceutical agent.
Chemical Structure and Properties
The molecular formula of (2-[4-(Pyridin-3-ylsulfonyl)piperazin-1-YL]ethyl)amine is , with a molecular weight of 270.35 g/mol. The structure includes:
- Piperazine Ring : A six-membered cyclic amine that can undergo various chemical transformations.
- Pyridine Sulfonyl Group : Enhances binding affinity to biological targets.
- Ethylamine Chain : Contributes to solubility and reactivity.
The biological activity of (2-[4-(Pyridin-3-ylsulfonyl)piperazin-1-YL]ethyl)amine is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The sulfonamide moiety is known to inhibit certain enzymes involved in disease pathways, particularly in neurodegenerative disorders and inflammatory responses.
Potential Molecular Targets
- Neurotransmitter Receptors : Modulation of dopamine and serotonin pathways.
- Enzymatic Inhibition : Targeting enzymes linked to cancer progression and inflammation.
Biological Activities
Research indicates that compounds similar to (2-[4-(Pyridin-3-ylsulfonyl)piperazin-1-YL]ethyl)amine exhibit significant biological activities, including:
- Anti-inflammatory Effects : Inhibiting pro-inflammatory cytokines.
- Neuroprotective Properties : Protecting neuronal cells from oxidative stress.
Case Studies
- Neuroprotection in Animal Models : Studies have demonstrated that derivatives of this compound can reduce neuroinflammation in models of Alzheimer's disease.
- Cancer Cell Line Studies : Preliminary data suggest that the compound may inhibit proliferation in various cancer cell lines, indicating potential as an anticancer agent.
Comparative Analysis with Similar Compounds
The following table summarizes the structural features and biological activities of compounds related to (2-[4-(Pyridin-3-ylsulfonyl)piperazin-1-YL]ethyl)amine:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| (2-Methylpiperazin-1-YL)ethanol | Piperazine ring; hydroxyl group | Antidepressant properties |
| (4-Pyridinyl)phenylmethanone | Aromatic ring; carbonyl group | Anticancer activity |
| N-(4-(Trifluoromethyl)phenyl)sulfonamide | Sulfonamide group; aromatic system | Antimicrobial properties |
This comparison highlights the unique combination of functional groups in (2-[4-(Pyridin-3-ylsulfonyl)piperazin-1-YL]ethyl)amine, which may enhance its selectivity against specific biological targets compared to other compounds.
Research Applications
The compound has several applications in scientific research:
- Medicinal Chemistry : As a building block for developing drugs targeting neurological conditions.
- Biological Assays : Used to study effects on various biological pathways.
- Industrial Applications : Development of new materials and catalysts.
Q & A
Basic: What are the recommended synthetic routes for (2-[4-(Pyridin-3-ylsulfonyl)piperazin-1-YL]ethyl)amine, and how can reaction yields be optimized?
Answer:
The compound’s synthesis typically involves sequential functionalization of the piperazine core. A common approach includes:
- S-Alkylation or sulfonylation of the piperazine nitrogen with pyridin-3-ylsulfonyl chloride under alkaline conditions (room temperature, THF/DCM solvents) .
- Ethylamine chain introduction via nucleophilic substitution or reductive amination using 2-chloroethylamine derivatives .
Yield optimization strategies:- Use anhydrous solvents and inert atmospheres to minimize side reactions.
- Purification via column chromatography (silica gel, gradient elution with EtOAc/hexane) or recrystallization (ethanol/water mixtures) improves purity (>85% yield reported in analogous syntheses) .
Basic: Which spectroscopic and chromatographic techniques are critical for structural characterization of this compound?
Answer:
- 1H/13C-NMR : Confirm sulfonamide (-SO2-) linkage (δ ~3.1–3.5 ppm for piperazine protons; δ ~8.5–9.0 ppm for pyridinyl protons) .
- HRMS (ESI+) : Validate molecular ion peaks (e.g., [M+H]+) and isotopic patterns.
- HPLC-PDA : Assess purity (>95% threshold for pharmacological studies) using C18 columns (acetonitrile/water + 0.1% TFA) .
- FT-IR : Identify sulfonyl (S=O stretch ~1350–1150 cm⁻¹) and amine (N-H stretch ~3300 cm⁻¹) groups .
Basic: How should researchers design initial bioactivity screens for this compound?
Answer:
Prioritize assays based on structural analogs:
- Cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) at 1–100 μM doses .
- Enzyme inhibition : Carbonic anhydrase I/II (hCA I/II) inhibition via esterase activity (4-nitrophenyl acetate hydrolysis, IC50 calculation) .
- Receptor binding : Radioligand displacement assays for serotonin/dopamine receptors (Ki determination using CHO cells expressing human receptors) .
Advanced: How can structure-activity relationship (SAR) studies be systematically conducted for derivatives of this compound?
Answer:
- Substituent variation : Modify the pyridinylsulfonyl group (e.g., fluorination at C2/C4) or piperazine substituents (e.g., benzyl, 2-fluorophenyl) to assess steric/electronic effects .
- Pharmacophore mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify critical hydrogen-bonding (sulfonamide) and hydrophobic (pyridinyl) motifs .
- In vitro-in vivo correlation : Compare enzyme inhibition (hCA II) with pharmacokinetic parameters (plasma half-life, LogP) in rodent models .
Advanced: What computational methods are suitable for predicting binding modes and selectivity of this compound against target proteins?
Answer:
- Molecular docking (AutoDock Vina, Glide) : Dock the compound into hCA II (PDB: 3KS3) or adenosine receptors (A2A: 4EIY) to predict binding poses .
- Molecular dynamics (MD) simulations (GROMACS) : Simulate ligand-protein stability over 100 ns (RMSD/RMSF analysis) to validate docking results .
- Free energy calculations (MM-PBSA) : Estimate binding affinities (ΔG) for selectivity profiling against off-targets (e.g., hCA I vs. hCA II) .
Advanced: How can contradictory bioactivity data (e.g., high enzyme inhibition but low cytotoxicity) be resolved?
Answer:
- Orthogonal assays : Confirm hCA inhibition via stopped-flow CO2 hydration assay alongside cytotoxicity screens to rule out assay artifacts .
- Permeability assessment : Use Caco-2 monolayer models to evaluate cellular uptake (low permeability may explain poor cytotoxicity despite target engagement) .
- Metabolic stability : Incubate with liver microsomes (human/rat) to identify rapid clearance or inactive metabolites .
Advanced: What experimental strategies are recommended for studying the compound’s stability under physiological conditions?
Answer:
- pH stability : Incubate in buffers (pH 1.2–7.4) at 37°C for 24h; monitor degradation via HPLC .
- Photodegradation : Expose to UV light (λ = 254 nm) and analyze photoproducts using LC-MS .
- Thermal stability : Store at 40°C/75% RH for 4 weeks (ICH Q1A guidelines) to simulate long-term storage .
Advanced: How can researchers address discrepancies in purity analysis between spectroscopic and chromatographic methods?
Answer:
- Orthogonal validation : Combine 1H-NMR integration (residual solvent peaks) with HPLC-ELSD (evaporative light scattering) for non-UV active impurities .
- Spiking experiments : Add synthetic impurities (e.g., des-sulfonamide byproduct) to confirm HPLC retention times .
- Mass balance : Correlate elemental analysis (C, H, N) with theoretical values to identify unaccounted impurities .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
